4-[(4-Chlorophenoxy)methyl]benzohydrazide
Description
4-[(4-Chlorophenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol It is a derivative of benzoic acid and is characterized by the presence of a chlorophenoxy group attached to a benzohydrazide moiety
Properties
IUPAC Name |
4-[(4-chlorophenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-5-7-13(8-6-12)19-9-10-1-3-11(4-2-10)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJFLGKXJRWHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenoxy)methyl]benzohydrazide typically involves the reaction of 4-chlorophenol with benzyl chloride to form 4-(chlorophenoxy)methylbenzene. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions generally include the use of a suitable solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The acylhydrazone moiety, which includes compounds like 4-[(4-Chlorophenoxy)methyl]benzohydrazide, has been extensively studied for its diverse pharmacological activities:
- Antitumor Activity : Research indicates that derivatives of benzohydrazides exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that hydrazone derivatives can inhibit the growth of resistant strains such as methicillin-resistant Staphylococcus aureus .
- Anti-inflammatory Effects : Compounds containing the hydrazone structure have also been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways, providing potential therapeutic avenues for inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study published in a peer-reviewed journal explored the anticancer properties of acylhydrazone derivatives, including those similar to this compound. Results indicated that these compounds could effectively induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation .
- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial effectiveness of various hydrazone derivatives, including this compound. The findings suggested strong inhibitory effects against key bacterial pathogens, supporting its potential use as an antimicrobial agent .
- Anti-inflammatory Activity : In a separate investigation, compounds with similar structures were assessed for their anti-inflammatory properties. The results demonstrated that these compounds could significantly reduce inflammation markers in vitro, indicating their therapeutic potential for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
4-[(4-Chlorophenoxy)methyl]benzohydrazide can be compared with other similar compounds, such as:
4-(4-Chlorophenoxy)benzohydrazide: Similar structure but lacks the methyl group.
4-Chlorophenoxy acetohydrazide: Contains an acetohydrazide group instead of a benzohydrazide group.
4-(4-Bromophenoxy)benzohydrazide: Similar structure but with a bromine atom instead of chlorine
Biological Activity
4-[(4-Chlorophenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 4-chlorophenol with benzyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, leading to diverse derivatives that may exhibit different biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative activity against leukemia and melanoma cell lines. The compound's growth inhibition (GI50) values were reported at less than 10 µM in some cases, indicating potent anticancer activity .
Table 1: Anticancer Activity of this compound
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets such as enzymes or receptors. This binding alters the activity of these targets, leading to various cellular responses including apoptosis in cancer cells . The compound's structure allows it to interfere with critical signaling pathways involved in cell proliferation and survival.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various hydrazone derivatives, including this compound, against a panel of human cancer cell lines. The results showed that this compound exhibited a significant reduction in cell viability compared to controls .
- Antimicrobial Activity : Another aspect explored was the antimicrobial properties of the compound. Preliminary data suggest that it has potential against certain bacterial strains, although detailed mechanisms remain to be elucidated .
- Structure-Activity Relationship : Research into the structure-activity relationship (SAR) revealed that modifications to the chlorophenoxy group could enhance or diminish biological activity, indicating that further chemical optimization may yield more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
